N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-diethoxybenzamide
Description
Chemical Structure and Properties
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-diethoxybenzamide is a synthetic small molecule featuring a benzamide core substituted with diethoxy groups at the 3- and 4-positions. The benzamide is linked via an ethyl chain to an imidazo[1,2-b]pyrazole heterocycle. This structure combines lipophilic (diethoxybenzamide) and electron-rich (imidazo-pyrazole) motifs, which are common in kinase inhibitors and GPCR-targeting therapeutics.
Crystallographic characterization of similar compounds (e.g., pyrimido-imidazo derivatives) often employs SHELX software for structure refinement, as noted in historical crystallography literature .
Properties
IUPAC Name |
3,4-diethoxy-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-3-24-15-6-5-14(13-16(15)25-4-2)18(23)19-9-10-21-11-12-22-17(21)7-8-20-22/h5-8,11-13H,3-4,9-10H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCRXEGDJLYTIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCN2C=CN3C2=CC=N3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-diethoxybenzamide typically involves multiple steps, starting from readily available precursors. Common synthetic routes include:
Formation of the Imidazo[1,2-b]pyrazole Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and α,β-unsaturated carbonyl compounds.
Attachment of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.
Formation of the Benzamide Moiety: The benzamide structure is typically synthesized through amidation reactions involving 3,4-diethoxybenzoic acid and suitable amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-diethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of compounds containing imidazo[1,2-b]pyrazole exhibit significant antimicrobial properties. A study evaluating various synthesized derivatives found that certain compounds demonstrated potent activity against both Gram-positive and Gram-negative bacterial strains as well as fungal species. For instance:
- Minimum Inhibitory Concentration (MIC) values were reported for several derivatives, showcasing their effectiveness against pathogens like Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| N1 | 1.27 | Bacillus subtilis |
| N8 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
These findings suggest that the compound's structure may enhance its ability to disrupt microbial cell functions, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-diethoxybenzamide has been evaluated in vitro against various cancer cell lines. Notably, it demonstrated significant antiproliferative effects:
- IC50 values were determined for several analogs, with some exhibiting lower values than standard chemotherapeutic agents like 5-Fluorouracil (5-FU).
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 (Colorectal) |
| N18 | 4.53 | HCT116 (Colorectal) |
The results indicate that these compounds may selectively target cancer cells while sparing normal cells, suggesting a potential for reduced side effects compared to traditional chemotherapy .
Case Study 1: Antimicrobial Efficacy
In a controlled study evaluating the antimicrobial efficacy of various imidazo[1,2-b]pyrazole derivatives, researchers synthesized multiple compounds and tested their activity against a panel of microbial strains. The results indicated that modifications in the benzamide portion significantly impacted antimicrobial potency.
Case Study 2: Cancer Cell Line Studies
A series of analogs were tested against human colorectal carcinoma cell lines using the Sulforhodamine B assay. The study highlighted that specific substitutions on the imidazo[1,2-b]pyrazole moiety enhanced anticancer activity while maintaining selectivity towards malignant cells over normal fibroblasts.
Mechanism of Action
The mechanism of action of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-diethoxybenzamide involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The imidazo[1,2-b]pyrazole moiety is known to interact with protein kinases, while the benzamide structure can influence receptor binding .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Groups
The compound’s closest analogues include:
- Imidazo[1,2-b]pyrazole-containing derivatives : These are prevalent in kinase inhibitors (e.g., ALK and JAK inhibitors). The imidazo-pyrazole moiety enhances π-π stacking with kinase ATP-binding pockets.
- Diethoxybenzamide derivatives : Such groups improve membrane permeability due to increased lipophilicity compared to polar substituents (e.g., hydroxyl or methoxy groups).
Table 1: Key Structural and Hypothetical Pharmacological Comparisons
*LogP values estimated using ChemDraw® software.
Pharmacokinetic and Binding Comparisons
- Target Selectivity : Unlike Compound 3e, which incorporates a 4-methylpiperazine group (common in kinase inhibitors for solubility and target engagement), the target compound lacks this moiety, suggesting divergent selectivity profiles.
Biological Activity
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-diethoxybenzamide is a complex organic compound with the potential for significant biological activity. This compound features an imidazo[1,2-b]pyrazole core, which is known for its diverse pharmacological properties. The following sections will discuss its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 342.4 g/mol
- CAS Number : 1788773-23-8
Structure
The compound's structure consists of an imidazo[1,2-b]pyrazole moiety linked to a diethoxybenzamide group. This structural configuration is crucial for its biological interactions and efficacy.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Compounds with similar scaffolds have been shown to modulate enzyme activities and influence signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways.
- Signal Transduction Modulation : It can alter the activity of receptors or other signaling molecules, affecting cellular responses.
Research Findings
Recent studies have highlighted the potential of imidazo[1,2-b]pyrazole derivatives in various therapeutic areas:
- Cancer Immunotherapy : Compounds similar to this compound have been identified as inhibitors of ENPP1, a negative regulator of the cGAS-STING pathway. This inhibition enhances immune responses against tumors. For instance, a related compound demonstrated an IC value of 5.70 nM against ENPP1 and significantly improved the efficacy of anti-PD-1 therapy in murine models .
- BCR-ABL Kinase Inhibition : Another study focused on imidazo[1,2-b]pyrazole derivatives as BCR-ABL kinase inhibitors, crucial in chronic myeloid leukemia treatment. Certain derivatives exhibited strong inhibitory activity with IC values below 2 nM against K562 cell lines .
Case Study 1: ENPP1 Inhibition
A derivative structurally related to this compound was tested in vivo for its antitumor effects. The combination of this compound with anti-PD-1 antibody resulted in a tumor growth inhibition rate of 77.7% in treated mice, showcasing its potential as an immunotherapeutic agent .
Case Study 2: BCR-ABL Activity
In a series of experiments involving BCR-ABL kinase inhibitors, compounds derived from the imidazo[1,2-b]pyrazole scaffold were evaluated for their cytotoxic effects on K562 cells. One potent inhibitor showed an IC value of 8.5 nM against BCR-ABL kinase, indicating strong potential for developing targeted therapies for leukemia .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 342.4 g/mol |
| CAS Number | 1788773-23-8 |
| Biological Activity | ENPP1 inhibition; BCR-ABL inhibition |
| Notable IC Values | ENPP1: 5.70 nM; BCR-ABL: < 2 nM |
Q & A
Q. What synthetic methodologies are recommended for preparing N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-diethoxybenzamide?
Answer: The compound can be synthesized via multicomponent reactions (MCRs) or stepwise coupling. For imidazo[1,2-b]pyrazole intermediates, a literature method involves condensation of 2-pyrazol-1-yl-ethylamine derivatives with appropriate carbonyl precursors under reflux in polar aprotic solvents (e.g., DMF or DMSO) . Post-functionalization of the benzamide moiety (e.g., 3,4-diethoxy substitution) typically employs nucleophilic acyl substitution using activated carboxylic acid derivatives (e.g., acid chlorides) in the presence of a base (e.g., triethylamine). Reaction optimization should include monitoring by TLC/HPLC and purification via column chromatography or recrystallization.
Q. How can computational methods predict the electronic properties of this compound?
Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is widely used to calculate electronic properties such as HOMO-LUMO gaps, charge distribution, and dipole moments. Becke’s 1993 study highlights the importance of exact exchange terms for thermochemical accuracy, achieving an average absolute deviation of 2.4 kcal/mol in atomization energies when combining local-spin-density, gradient, and exact-exchange terms . Basis sets like 6-31G(d,p) are recommended for geometry optimization, followed by higher-level calculations (e.g., CCSD(T)) for validation. Software packages like Gaussian or ORCA are commonly employed.
Q. What crystallographic techniques are suitable for structural elucidation?
Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (SHELXL/SHELXS) is widely used for structure refinement, particularly for small molecules, due to its robustness in handling twinned or high-resolution data . Key steps include:
- Crystal mounting on a diffractometer (e.g., Bruker D8 Venture).
- Data collection at low temperature (e.g., 100 K) to minimize thermal motion.
- Structure solution via direct methods and refinement with anisotropic displacement parameters.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of the imidazo[1,2-b]pyrazole core?
Answer: Systematic optimization involves:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while ethanol/water mixtures reduce side reactions.
- Catalysis : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) can accelerate cyclization.
- Temperature control : Microwave-assisted synthesis (e.g., 100–150°C, 30 min) improves reaction efficiency compared to conventional heating .
- Workflow : Use Design of Experiments (DoE) to evaluate factors like pH, stoichiometry, and reaction time.
Q. How to address discrepancies between computational predictions and experimental spectroscopic data?
Answer: Contradictions often arise from approximations in DFT functionals. For example, the Colle-Salvetti correlation-energy formula, while accurate for atoms and ions, may underestimate non-covalent interactions in heterocyclic systems . Mitigation strategies include:
- Functional benchmarking : Compare B3LYP, M06-2X, and ωB97X-D results against experimental NMR/IR.
- Solvent modeling : Use implicit solvent models (e.g., PCM) to account for dielectric effects.
- Vibrational analysis : Scale calculated frequencies by 0.96–0.98 to match experimental IR peaks.
Q. What structural analogs of this compound show promise in bioactivity studies?
Answer: Modifications to the benzamide or imidazo-pyrazole moieties can enhance bioactivity. Examples from literature include:
- 3,4-Dimethoxybenzamide derivatives : Improved solubility and kinase inhibition .
- Imidazo[1,2-a]pyrimidine analogs : Demonstrated PDE inhibitory activity in vitro .
- N-substituted pyrazoles : Antioxidant and antiaggregating properties in SAR studies .
Table 1: Comparison of DFT Functionals for Thermochemical Accuracy
| Functional | Avg. Abs. Deviation (kcal/mol) | Key Application |
|---|---|---|
| B3LYP (Becke 1993) | 2.4 | Atomization energies |
| M06-2X | 3.1 | Non-covalent interactions |
| ωB97X-D | 1.8 | Charge transfer systems |
| Adapted from . |
Q. How to resolve challenges in crystallizing this compound for SC-XRD?
Answer: Crystallization difficulties often stem from conformational flexibility or poor solubility. Strategies include:
Q. What analytical techniques validate purity and stability under storage?
Answer:
- Purity : HPLC (C18 column, MeCN:H₂O gradient) with UV detection (λ = 254 nm).
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) monitored by LC-MS.
- Degradation products : Identify via HRMS and ¹H-NMR, referencing Pharmacopeial guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
